molecular formula C8H3Br2F2N B1447413 2,6-Dibromo-3,4-difluorophenylacetonitrile CAS No. 1803775-69-0

2,6-Dibromo-3,4-difluorophenylacetonitrile

Cat. No. B1447413
M. Wt: 310.92 g/mol
InChI Key: GCQKWUMOHBNBIW-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,4-difluorophenylacetonitrile is a chemical compound with the following properties:



  • Chemical Formula : C<sub>8</sub>H<sub>3</sub>Br<sub>2</sub>F<sub>2</sub>N

  • Molecular Weight : 153.13 g/mol

  • CAS Number : 658-99-1

  • Linear Formula : F<sub>2</sub>C<sub>6</sub>H<sub>3</sub>CH<sub>2</sub>CN

  • Appearance : It exists as a liquid.



Molecular Structure Analysis

The compound’s molecular structure consists of a phenyl ring with two bromine atoms (at positions 2 and 6) and two fluorine atoms (at positions 3 and 4). The nitrile group (CN) is attached to the phenyl ring. The arrangement of these atoms determines its chemical properties and reactivity.



Chemical Reactions Analysis

While specific reactions involving this compound are scarce in the literature, it likely participates in nucleophilic substitution reactions, electrophilic aromatic substitutions, and other organic transformations. Researchers may explore its reactivity with various nucleophiles, bases, and electrophiles.



Physical And Chemical Properties Analysis


  • Refractive Index (n20/D) : Approximately 1.4844 (literature value).

  • Density : 1.244 g/mL at 25°C (literature value).

  • Solubility : It is likely soluble in organic solvents due to its nitrile functional group.

  • Melting Point and Boiling Point : These values are not readily available but can be experimentally determined.


Safety And Hazards


  • Hazard Information : As with any chemical compound, proper handling and safety precautions are essential. Refer to safety data sheets (SDS) for specific hazard information.

  • Toxicity : Limited toxicity data are available. Avoid inhalation, ingestion, and skin contact.

  • Environmental Impact : Dispose of it properly according to local regulations.


Future Directions

Future research could focus on:



  • Synthetic Applications : Investigate novel synthetic routes using this compound.

  • Biological Activity : Explore its potential as a drug lead or bioactive molecule.

  • Mechanistic Studies : Understand its reactivity and interactions in greater detail.


properties

IUPAC Name

2-(2,6-dibromo-3,4-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2F2N/c9-5-3-6(11)8(12)7(10)4(5)1-2-13/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQKWUMOHBNBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)CC#N)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-3,4-difluorophenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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